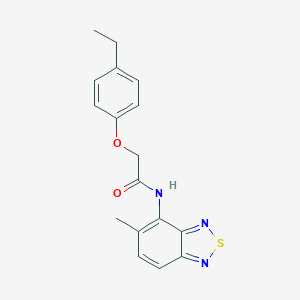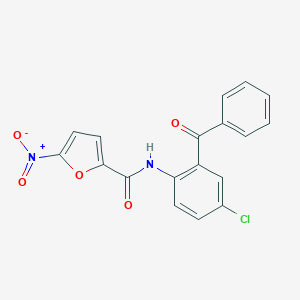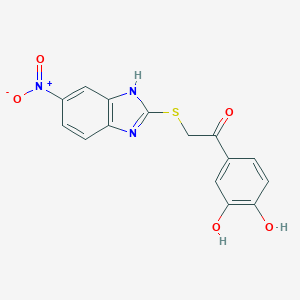![molecular formula C22H19N3O3 B504928 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B504928.png)
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenoxy group and an oxazolo[4,5-b]pyridin-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 2,3-dimethylphenoxy group, which is then reacted with an appropriate acetamide derivative. The oxazolo[4,5-b]pyridin-2-yl group is introduced through a cyclization reaction involving a suitable precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenoxy or acetamide derivatives .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-yl)anilino]methyl}phenoxy}acetamide
- Benzo[d]oxazol-2(3H)-one derivatives
- 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenoxy group and an oxazolo[4,5-b]pyridin-2-yl group sets it apart from other similar compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-5-3-6-18(15(14)2)27-13-20(26)24-17-10-8-16(9-11-17)22-25-21-19(28-22)7-4-12-23-21/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
BDVOYSZRMHGYNN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Bis[(phenylthio)methyl]quinoxaline](/img/structure/B504854.png)
![6-Nitro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B504855.png)
![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
![2-(4-Chlorophenyl)-8-[(2,6-dichlorobenzyl)oxy]imidazo[1,2-a]pyridine](/img/structure/B504861.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-yl benzoate](/img/structure/B504862.png)
![1-(2-propynyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B504863.png)

![ethyl {2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B504868.png)
![1-[(3-Fluorobenzyl)oxy][1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B504869.png)
